3-Acetyl-4-hydroxy-5-(2-methylpropyl)-1,5-dihydro-2H-pyrrol-2-one

Biosynthesis Microbial production Tetramic acid analogues

3-Acetyl-4-hydroxy-5-(2-methylpropyl)-1,5-dihydro-2H-pyrrol-2-one (CAS 2113‑88‑4), also known as isotenuazonic acid (ITeA), is a pyrroline cyclic ketone belonging to the tetramic acid family. It is a structural isomer of tenuazonic acid, the major mycotoxin produced by Alternaria fungi.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 2113-88-4
Cat. No. B12440072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4-hydroxy-5-(2-methylpropyl)-1,5-dihydro-2H-pyrrol-2-one
CAS2113-88-4
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=C(C(=O)N1)C(=O)C)O
InChIInChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7,13H,4H2,1-3H3,(H,11,14)
InChIKeySHHAXAUQMPMPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-4-hydroxy-5-(2-methylpropyl)-1,5-dihydro-2H-pyrrol-2-one (Isotenuazonic Acid) – A Tetramic Acid Mycotoxin for Herbicide and Analytical Research


3-Acetyl-4-hydroxy-5-(2-methylpropyl)-1,5-dihydro-2H-pyrrol-2-one (CAS 2113‑88‑4), also known as isotenuazonic acid (ITeA), is a pyrroline cyclic ketone belonging to the tetramic acid family. It is a structural isomer of tenuazonic acid, the major mycotoxin produced by Alternaria fungi [1]. ITeA is naturally produced by Alternaria species upon supplementation with L‑leucine and exhibits herbicidal, phytotoxic, and potential cytotoxic properties [2]. Its distinct isobutyl side‑chain branching differentiates it from the sec‑butyl‑substituted parent compound tenuazonic acid, resulting in divergent biosynthetic origins, analytical detection requirements, and toxicological profiles [3].

Why Generic Tetramic Acid Substitution Fails for 3-Acetyl-4-hydroxy-5-(2-methylpropyl)-1,5-dihydro-2H-pyrrol-2-one


Although isotenuazonic acid shares the tetramic acid core with tenuazonic acid, the single methylation shift from sec‑butyl to isobutyl at position 5 fundamentally alters the compound's biosynthesis route, chiral recognition by antibodies, chromatographic retention, and toxicological risk classification [1]. Regulatory and food‑safety monitoring demands isomer‑specific quantification because mammalian and plant bioassays indicate that the two isomers exhibit different potencies and metabolic fates [2].

Product-Specific Quantitative Evidence for 3-Acetyl-4-hydroxy-5-(2-methylpropyl)-1,5-dihydro-2H-pyrrol-2-one


Biosynthetic Precursor Specificity Distinguishes Isotenuazonic Acid from Tenuazonic Acid

Isotenuazonic acid (ITeA) is exclusively biosynthesized when Alternaria tenuis cultures are supplemented with L‑leucine, whereas tenuazonic acid (TeA) is produced via the native isoleucine pathway [1]. This precursor specificity directly dictates production yields and purity, enabling selective fermentation strategies to enrich the desired isomer.

Biosynthesis Microbial production Tetramic acid analogues

Monoclonal Antibody-Based Immunoassay Demonstrates Isomer-Selective Detection of Isotenuazonic Acid

A specific monoclonal antibody (mAb)‑based indirect competitive ELISA (icELISA) was developed for isotenuazonic acid. The assay exhibited an IC₅₀ of 7.8 ng/mL for ITeA [1]. The mAb displayed negligible cross‑reactivity with structurally related Alternaria toxins, including tenuazonic acid, alternariol, and alternariol monomethyl ether, enabling unambiguous discrimination of ITeA from TeA in complex food matrices.

Immunoassay Food safety Isomer-specific detection

Liquid Chromatographic Separation Enables Isomer‑Resolved Quantification of Isotenuazonic Acid and Tenuazonic Acid in Tomato Products

Reversed‑phase LC with a C12‑dien/metal system achieved partial separation of tenuazonic acid and isotenuazonic acid, allowing isomer‑resolved detection in tomato paste [1]. Recovery of both isomers from spiked tomato paste ranged from 67 % to 94 % across a fortification range of 0.4–10 µg/g, and the method confirmed the co‑occurrence of both isomers in commercial samples at 0.01–0.1 µg/g.

Chromatographic separation Isomer quantification Food contaminant analysis

Toxicological Risk Classification: Isotenuazonic Acid Is Not Among the Most Potent Alternaria Mycotoxins

A comprehensive review of Alternaria phytotoxins classifies tenuazonic acid (TeA), alternariol (AOH), and alternariol monomethyl ether (AME) as the most potent Alternaria mycotoxins because they elicit cytotoxic, mutagenic, genotoxic, and carcinogenic effects in mammalian models [1]. Isotenuazonic acid (ITeA) is not included in this high‑potency group, suggesting a measurably lower toxicological concern relative to TeA, although direct comparative LD₅₀ or IC₅₀ values remain unpublished.

Toxicology Risk assessment Alternaria mycotoxins

Herbicidal Activity of Isotenuazonic Acid and Tenuazonic Acid Is Claimed Across Broad Weed Spectra but Lacks Isomer‑Resolved Efficacy Data

A patent by Qiang et al. claims that both isotenuazonic acid and tenuazonic acid, applied at 5–800 µg/g, cause wilting and death of major broadleaf, grassy, and sedge weeds [1]. The patent describes the two isomers jointly without reporting separate IC₅₀ or GR₅₀ values, and therefore does not provide quantitative evidence that ITeA is more or less effective than TeA as a herbicide.

Herbicide Bioherbicide Weed control

Best Research and Industrial Application Scenarios for 3-Acetyl-4-hydroxy-5-(2-methylpropyl)-1,5-dihydro-2H-pyrrol-2-one


Isomer‑Specific Analytical Standard for Mycotoxin Monitoring in Food Products

ITeA serves as a certified reference standard for isomer‑resolved LC and immunoassay methods. The validated icELISA (IC₅₀ = 7.8 ng/mL) [1] and the C12‑dien LC system [2] both require pure ITeA for calibration to meet regulatory limits. Food safety laboratories should procure high‑purity ITeA (≥98 %) to avoid cross‑contamination with TeA, which would otherwise bias quantification results in tomato products, cereals, and fruit juices.

Biosynthetic Pathway Elucidation and Precursor‑Directed Fermentation

Because ITeA is produced only when L‑leucine is supplied to Alternaria cultures [3], the compound is a valuable probe for studying amino acid incorporation into tetramic acid natural products. Industrial fermentation groups can use ITeA as a product marker to optimize leucine feeding strategies and to investigate the substrate specificity of the tetramic acid synthase system.

Structure‑Activity Relationship (SAR) Expansion Using a Lower‑Toxicity Tetramic Acid Scaffold

Current toxicological classification lists TeA among the most potent Alternaria mycotoxins but does not assign ITeA to that highest‑potency tier [4]. Medicinal chemistry and pesticide discovery programmes may therefore select ITeA as the starting scaffold for derivatization when a reduced baseline toxicity profile is desired, pending independent in‑house confirmation of the toxicity ranking.

Co‑occurrence and Isomer Ratio Studies in Plant Pathology and Exposure Assessment

Field surveys that quantify the TeA:ITeA ratio in infected crops rely on isomer‑resolving analytical methods [REFS-2, REFS-4]. Procuring authentic ITeA enables plant pathologists to monitor strain‑specific toxin profiles, correlate isomer ratios with fungal chemotypes, and calculate population exposure to each isomer separately.

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